Axial vs. Equatorial IEDDA Reaction Kinetics: 150-Fold Differential in Second-Order Rate Constant
The axial conformer of TCO-OH exhibits an IEDDA reaction rate with tetrazines that is approximately 150 times faster than that of the equatorial conformer, as measured by stopped-flow spectrophotometry [1]. This intra-compound kinetic disparity means that the effective reactivity of any (R)-TCO-OH sample is directly proportional to its axial conformer population at the moment of reaction initiation. This contrasts with conformationally locked TCO derivatives where reactivity is fixed and predictable .
| Evidence Dimension | Second-order rate constant for IEDDA reaction with tetrazine |
|---|---|
| Target Compound Data | Axial TCO-OH isomer: 2.7 × 10^5 M−1 s−1 (with specific tetrazine partner) |
| Comparator Or Baseline | Equatorial TCO-OH isomer: approximately 150-fold slower reaction rate |
| Quantified Difference | Approximately 150-fold faster for axial vs. equatorial isomer |
| Conditions | Stopped-flow spectrophotometry in aqueous buffer |
Why This Matters
Procurement of (R)-TCO-OH with enriched axial conformer content enables substantially faster labeling kinetics at equivalent reagent concentrations, reducing incubation time and minimizing non-specific binding in live-cell imaging applications.
- [1] Rieder U, Luedtke NW. Synthesis of axially and equatorially linked trans-cyclooct-2-ene isomers with differential stability and reactivity. ChemBioChem. View Source
